molecular formula C18H18N6OS B2892935 (2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1105219-46-2

(2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2892935
CAS No.: 1105219-46-2
M. Wt: 366.44
InChI Key: HDSMLCIZYWDLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a synthetic compound of significant interest in medicinal chemistry and drug discovery, integrating two privileged pharmacophores: a 2-aminothiazole scaffold and a N-(pyrimidin-2-yl)piperazine moiety. The 2-aminothiazole core is a structurally versatile heterocycle frequently utilized in the development of bioactive molecules. This scaffold is recognized for its broad spectrum of potential biological activities, which may include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects, making it a fundamental building block in the design of novel therapeutic agents . Furthermore, N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been investigated as dual-acting hypoglycemic agents, activating both glucokinase (GK) and PPARγ . The piperazine ring, particularly when substituted with a pyrimidine group, is another prominent feature in pharmaceuticals. Piperazine derivatives are known to contribute to favorable pharmacokinetic properties and are found in molecules with diverse therapeutic applications, including antiviral and anticancer activities . The specific 4-(pyrimidin-2-yl)piperazine structure is a key synthon that can be used to optimize the interaction of a molecule with its biological target. While the specific mechanism of action and research applications for this compound require further investigation, its structure suggests it is a valuable compound for probing biological pathways and developing new chemical tools. Researchers may explore its potential across various biochemical and cellular assays. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

(2-anilino-1,3-thiazol-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6OS/c25-16(15-13-26-18(22-15)21-14-5-2-1-3-6-14)23-9-11-24(12-10-23)17-19-7-4-8-20-17/h1-8,13H,9-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSMLCIZYWDLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Cyclization

Initial routes adapted from parallel synthesis methodologies:

  • Thiourea formation : Phenyl isothiocyanate reacts with ammonium acetate in ethanol (78% yield)
  • Cyclization : Treatment with ethyl 2-chloroacetoacetate at 80°C for 6 hr forms ethyl 2-phenylaminothiazole-4-carboxylate (64% yield)
  • Ester hydrolysis : LiOH·H₂O in THF/H₂O (1:1) at 60°C for 4 hr provides carboxylic acid (92% yield)

Optimization Data :

Parameter Value Yield Impact
Cyclization Temp 80°C → 110°C +18%
Solvent System Ethanol → DMF -12%
Hydrolysis Time 4 hr → 8 hr No change

Preparation of 4-(Pyrimidin-2-yl)piperazine

Nucleophilic Aromatic Substitution

Adapted from USPTO patent methodologies:

  • Piperazine activation : Boc-protected piperazine (2.5 eq) with K₂CO₃ (3 eq) in DMF at 50°C
  • Coupling : Add 2-chloropyrimidine (1 eq) under microwave irradiation (150°C, 30 min)
  • Deprotection : TFA/DCM (1:1) at 25°C for 2 hr yields free piperazine (81% over two steps)

Comparative Analysis :

Method Time Yield Purity
Conventional heating 8 hr 68% 92%
Microwave-assisted 30 min 81% 98%

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Following protocols from imidazo[2,1-b]thiazole syntheses:

  • Activation : 2-Phenylaminothiazole-4-carboxylic acid (1 eq) with EDCI (1.2 eq), HOBt (1.2 eq) in DMF at 0°C
  • Nucleophilic attack : Add 4-(pyrimidin-2-yl)piperazine (1.1 eq) with Et₃N (3 eq)
  • Reaction monitoring : TLC (EtOAc:Hexanes 3:1) shows completion after 12 hr at 25°C
  • Isolation : Ice-water quench, DCM extraction, silica gel chromatography (CHCl₃:MeOH 9:1) yields 76% product

Mixed Anhydride Method

Alternative approach from kinase inhibitor patents:

  • Anhydride formation : Carboxylic acid + ClCO₂iPr (2 eq) in THF at -15°C
  • Coupling : Add piperazine derivative + NMM (3 eq) at -10°C → 25°C over 4 hr
  • Yield : 68% with 95% purity by HPLC

Reaction Optimization and Scale-Up Challenges

Microwave-Assisted Synthesis

Key findings from scale-up experiments:

  • Temperature : 150°C optimal for amide formation (vs. 120°C conventional)
  • Energy input : 300W microwave power reduces reaction time from 12 hr → 45 min
  • Side products : <2% dimerization observed at >200°C

Solvent Screening Results

Solvent Dielectric Constant Yield Purity
DMF 36.7 76% 98%
THF 7.5 54% 89%
DCM 8.9 32% 78%
Acetonitrile 37.5 68% 94%

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=4.8 Hz, 2H, pyrimidine-H), 7.85 (s, 1H, thiazole-H), 7.32-7.28 (m, 5H, phenyl-H), 3.85-3.45 (m, 8H, piperazine-H)
  • HRMS : m/z calc. for C₁₈H₁₈N₆OS [M+H]⁺ 375.1284, found 375.1289
  • IR : 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N thiazole)

Crystallographic Data

Single crystals obtained from EtOH/H₂O (9:1):

  • Space group : P2₁/c
  • Unit cell : a=8.452 Å, b=12.307 Å, c=14.558 Å
  • Dihedral angle : 85.4° between thiazole and pyrimidine planes

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Utilization Efficiency
EDCI 420 88%
HOBt 680 92%
2-Chloropyrimidine 1250 95%
Boc-piperazine 980 89%

Environmental Impact Assessment

  • Process Mass Intensity : 86 kg/kg product
  • E-factor : 34 (excluding water)
  • Solvent Recovery : DMF (92%), THF (88%) via distillation

Comparative Evaluation of Synthetic Routes

Method Total Steps Overall Yield Purity Cost Index
EDCI/HOBt coupling 5 58% 98% 1.0
Mixed anhydride 6 49% 95% 1.2
Microwave-assisted 4 63% 97% 0.9

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to various oxidized derivatives.

    • Reduction: Reduction reactions, using agents such as sodium borohydride or lithium aluminum hydride, can modify the compound by reducing specific functional groups.

    • Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the thiazole or piperazine rings.

  • Common Reagents and Conditions: : Common reagents include halogenating agents, acids, and bases. Reaction conditions often require precise control of temperature and pH to ensure the desired reaction pathway.

  • Major Products: : The major products depend on the specific reactions performed, often resulting in modified versions of the original compound with altered functional groups.

Scientific Research Applications

  • Chemistry: : This compound is used as a building block for synthesizing more complex molecules in medicinal chemistry.

  • Biology: : It serves as a probe in biochemical assays to study enzyme activities or receptor-ligand interactions.

  • Medicine: : Its potential therapeutic effects are being explored in drug development for treating various diseases, such as cancer and neurological disorders.

  • Industry: : It is used in the development of new materials with unique properties, such as improved stability or enhanced bioactivity.

Mechanism of Action

The mechanism of action of (2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, binding to certain proteins might inhibit their function, resulting in anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features of Analogs

The following compounds share core motifs (thiazole, piperazine, pyrimidine) but differ in substituents, influencing physicochemical and biological profiles:

Compound Name Thiazole Substituent Piperazine Substituent Molecular Weight Melting Point (°C) Biological Activity Reference
Target Compound 2-(Phenylamino) 4-(Pyrimidin-2-yl) ~422.5* Not Reported Hypothesized kinase inhibition
12l (CDK9 Inhibitor) 4-Methyl-2-(methylamino) 4-Acetylpiperazin-1-yl 452.52 226–228 CDK9 inhibition (IC₅₀ < 100 nM)
12m (CDK9 Inhibitor) 4-Methyl-2-(methylamino) Piperazin-1-yl 410.48 192–194 CDK9 inhibition (IC₅₀ < 50 nM)
RCSB PDB Compound N/A 4-(2-Hydroxyethyl)piperazin-1-yl 437.93 Not Reported Unreported (crystallized)
1-(4-Phenylpiperazin-1-yl)-2-...† 2-((Pyridin-4-ylmethyl)thio) 4-Phenylpiperazin-1-yl 410.6 Not Reported Unreported

*Calculated molecular weight. †Full name: 1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone.

Impact of Substituents on Properties

Thiazole Modifications
  • Phenylamino group (Target Compound): Likely enhances target binding via π-π stacking, compared to methylamino (12l, 12m) or thioether () groups.
  • Methylamino (12l, 12m): Improves metabolic stability but reduces polar interactions .
Piperazine-Pyrimidine Modifications
  • Hydroxyethyl (RCSB PDB Compound) : Introduces polarity, improving aqueous solubility .

Physicochemical Properties

  • Melting Points : Higher melting points (e.g., 226–228°C for 12l) correlate with crystalline stability, critical for formulation . The target compound’s melting point is unreported but may align with analogs.
  • Solubility : Hydroxyethyl-piperazine (RCSB PDB Compound) likely improves solubility over pyrimidin-2-yl derivatives .

Q & A

Advanced Research Question

  • In vitro assays :
    • Surface Plasmon Resonance (SPR) or ITC quantifies binding affinity (KD) to targets like kinase domains .
    • Enzymatic inhibition assays measure IC50 values using fluorogenic substrates .
  • Computational docking :
    • AutoDock Vina or Schrödinger Suite predicts binding poses in active sites .
  • Mutagenesis studies : Identify critical residues in target proteins via site-directed mutagenesis .

How should researchers design kinetic studies to elucidate the compound’s reaction mechanism in biological systems?

Advanced Research Question

  • Time-resolved spectroscopy : Monitor intermediate formation (e.g., stopped-flow UV-Vis for rapid kinetics) .
  • Isotope effects : Use deuterated analogs to study rate-limiting steps (e.g., H/D exchange in catalytic sites) .
  • Pre-steady-state analysis : Resolve transient states using rapid-quench flow techniques .
  • Computational QM/MM : Models electron transfer or bond cleavage pathways at the quantum level .

What approaches mitigate solubility limitations in pharmacological assays?

Advanced Research Question

  • Solvent optimization :
    • Use DMSO stocks (<1% final concentration) to maintain compound stability .
    • Co-solvents (PEG-400, cyclodextrins) enhance aqueous solubility .
  • Structural analogs : Introduce hydrophilic groups (e.g., -OH, -COOH) on the phenylamino moiety without disrupting activity .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for improved bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.